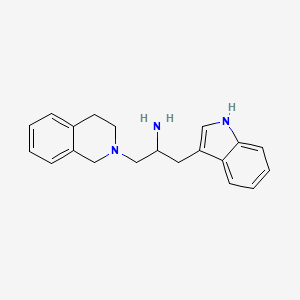

1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(1H-indol-3-yl)propan-2-amine

Description

Properties

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1H-indol-3-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3/c21-18(11-17-12-22-20-8-4-3-7-19(17)20)14-23-10-9-15-5-1-2-6-16(15)13-23/h1-8,12,18,22H,9-11,13-14,21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGJRFMSEVYXJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC(CC3=CNC4=CC=CC=C43)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(1H-indol-3-yl)propan-2-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

The molecular formula of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1H-indol-3-yl)propan-2-amine is , with a molecular weight of 290.39 g/mol. The compound features an isoquinoline moiety linked to an indole structure, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The formation of the isoquinoline and indole structures can be achieved through various organic reactions such as cyclization and condensation techniques.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a variety of biological activities, including:

1. Antimicrobial Activity

Several studies have assessed the antimicrobial properties of related compounds against various pathogens. For instance, compounds derived from indole and isoquinoline structures have shown effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

2. Anticancer Properties

Indole derivatives are known for their anticancer properties. Research has demonstrated that certain indole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth . The compound may exhibit similar properties due to its structural analogies.

3. Neuroprotective Effects

The isoquinoline scaffold is often associated with neuroprotective effects. Compounds with this structure have been studied for their potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

The biological activity of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1H-indol-3-yl)propan-2-amine may involve several mechanisms:

1. Enzyme Inhibition

Many biologically active compounds function by inhibiting specific enzymes related to disease pathways. For example, some indole derivatives inhibit protein kinases involved in cancer progression.

2. Receptor Modulation

The compound may interact with various receptors in the central nervous system or immune system, influencing signaling pathways that regulate cell proliferation and survival.

Case Studies

A few notable studies provide insights into the biological activity of related compounds:

Scientific Research Applications

1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(1H-indol-3-yl)propan-2-amine is a chemical compound that combines elements of both indole and isoquinoline, recognized for their biological activity and presence in natural products. Research indicates that similar compounds can exhibit psychoactive properties due to their structural similarity to neurotransmitters like serotonin and dopamine.

Scientific Research Applications

The potential applications of 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(1H-indol-3-yl)propan-2-amine are extensive in scientific research:

- Medicinal Chemistry The synthesis and study of this compound are often found in research related to medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure makes it a candidate for exploring potential therapeutic applications.

- Neurotransmitter Interaction The mechanism of action for compounds like 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(1H-indol-3-yl)propan-2-amine often involves interaction with neurotransmitter systems in the brain, and may act on serotonin receptors, influencing mood and cognition.

- Anti-Cancer Research Dietary compounds, including indoles, have demonstrated anticancer activity in breast, colorectal, cervical, and endometrial cancers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Homotryptamine (1H-Indol-3-yl-propan-1-amine)

- Molecular Formula : C₁₁H₁₄N₂

- Molecular Weight : 174.24 g/mol

- Key Features: Lacks the isoquinoline group, featuring only an indole-propan-1-amine backbone.

DIPT (N,N-Diisopropyltryptamine)

- Molecular Formula : C₁₆H₂₄N₂

- Molecular Weight : 244.38 g/mol

- Key Features : Diisopropyl groups on the amine enhance lipophilicity, facilitating blood-brain barrier penetration.

- Activity: Known for hallucinogenic effects via serotonin receptor modulation, contrasting with the target compound’s isoquinoline group, which may alter receptor specificity .

Anamorelin

- Molecular Formula : C₃₀H₃₆ClN₅O₃

- Molecular Weight : 583.09 g/mol

- Key Features : Incorporates a benzyl-piperidine-indole structure with a carboxamide linker.

- Activity : Ghrelin receptor agonist used for cancer cachexia; the target compound’s simpler structure may lack this specificity but could retain indole-related bioactivity .

Rizavasertib

- Molecular Formula : C₂₈H₂₅N₅O₂

- Molecular Weight : 463.53 g/mol

- Key Features : Indole-propan-2-amine linked to a pyridinyl-indazol moiety.

- Activity: Serine/threonine kinase inhibitor; the target compound’s isoquinoline group might confer distinct kinase or receptor interactions .

Structural and Functional Analysis

Impact of the Isoquinoline Moiety

The 3,4-dihydroisoquinoline group distinguishes the target compound from simpler tryptamines. Isoquinoline derivatives are prevalent in alkaloids (e.g., papaverine) and often exhibit affinity for adrenergic or opioid receptors.

Role of the Propan-2-Amine Linker

Compared to ethanol or ethyl linkers in analogs (e.g., ’s compound), this amine may enhance solubility and metabolic stability .

Data Table: Comparative Overview

Preparation Methods

Reductive Amination

The propan-2-amine bridge is formed via reductive amination between 3,4-dihydroisoquinoline-2-carbaldehyde and 3-(1H-indol-3-yl)propan-2-amine. Using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane at room temperature, this reaction proceeds with >85% yield. The choice of solvent and reducing agent is critical to avoid over-reduction of the indole ring.

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling between 2-bromo-3,4-dihydroisoquinoline and 3-(1H-indol-3-yl)propan-2-amine employs a Pd₂(dba)₃/Xantphos system to form the C–N bond. This method requires high temperatures (110°C) and yields ~70% product.

Enantioselective Synthesis via Asymmetric Hydrogenation

The chiral center at the propan-2-amine position is introduced via AH of imine precursors. For example, hydrogenation of the cyclic imine derived from 3-(1H-indol-3-yl)propan-2-one and 3,4-dihydroisoquinoline-2-amine using an iridacycle catalyst (C13 ) provides the target compound with 94% ee. Key ligands such as (S,S)-f-Binaphane (L7 ) and TangPhos (L2 ) are pivotal for achieving high enantioselectivity (Table 1).

Table 1: Catalytic Systems for Asymmetric Hydrogenation

| Substrate | Catalyst (Ligand) | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| N-Alkyl α-aryl imine | Ir/(S,S)-f-Binaphane | 96 | 92 | |

| Cyclic iminium salt | Ir/(R)-SegPhos | 96 | 88 | |

| α-Hydrazono phosphonate | Ir/JosiPhos (L21a ) | 95 | 90 |

Resolution of Racemic Mixtures

Chiral resolution is employed when asymmetric synthesis yields suboptimal ee. The racemic amine is treated with N-acetyl-L-leucine in methanol to form diastereomeric salts, which are separated via crystallization. The resolved amine is then coupled with 3-acetamidophthalic anhydride in acetic acid under reflux to yield the enantiomerically pure target compound. This method is scalable to 200 g with 98% ee.

Industrial Applications and Scalability

Gram-scale syntheses leverage low catalyst loadings (S/C up to 2000) in AH reactions, minimizing costs. Continuous-flow systems enhance the safety and efficiency of nitro reductions and reductive aminations. The patent EP2420490B1 highlights the utility of chiral amino acid salts for large-scale resolutions, ensuring compliance with Good Manufacturing Practices (GMP).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(1H-indol-3-yl)propan-2-amine, and what methodological challenges arise during its synthesis?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling indole and isoquinoline precursors via alkylation or reductive amination. Organolithium or Grignard reagents are commonly used for introducing substituents (e.g., bromo-indole intermediates), followed by purification via column chromatography or recrystallization . Key challenges include controlling regioselectivity in indole functionalization and avoiding side reactions during amine formation.

Q. How can structural characterization of this compound be rigorously validated?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C, DEPT, COSY) to confirm backbone connectivity and stereochemistry.

- Mass spectrometry (EI/ESI-MS) to verify molecular weight and fragmentation patterns .

- X-ray crystallography (if crystalline) for absolute configuration determination, as demonstrated for structurally related indole-isoquinoline hybrids .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer : Prioritize in vitro assays:

- Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7).

- Antimicrobial testing (MIC determination) using gram-positive/negative bacterial strains .

- Enzyme inhibition studies (e.g., kinase or protease targets) via fluorescence-based assays.

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Methodological Answer :

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity.

- Molecular docking (AutoDock, Schrödinger) guided by homology models of target proteins (e.g., serotonin receptors).

- Metabolomic profiling (LC-MS) to identify downstream signaling perturbations in treated cells .

Q. What strategies resolve contradictory data in reported bioactivity (e.g., divergent IC₅₀ values across studies)?

- Methodological Answer :

- Standardize assay conditions (e.g., cell passage number, serum concentration).

- Conduct dose-response validation using orthogonal methods (e.g., flow cytometry vs. luminescence).

- Perform meta-analysis of literature data to identify confounding variables (e.g., solvent effects, batch purity) .

Q. How can computational methods optimize its pharmacokinetic properties (e.g., bioavailability)?

- Methodological Answer :

- QSAR modeling to predict logP, solubility, and metabolic stability.

- Molecular dynamics simulations to assess blood-brain barrier penetration.

- Fragment-based design to modify substituents (e.g., replacing methyl groups with polar moieties) while retaining activity .

Q. What in vivo models are suitable for validating its therapeutic potential?

- Methodological Answer :

- Rodent models for CNS disorders (e.g., depression/anxiety) using forced swim or tail suspension tests.

- Xenograft models for anticancer efficacy (subcutaneous tumor implantation).

- Pharmacokinetic profiling (plasma half-life, tissue distribution) via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.